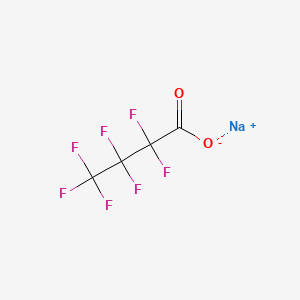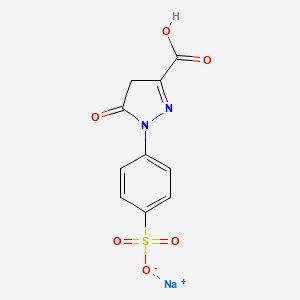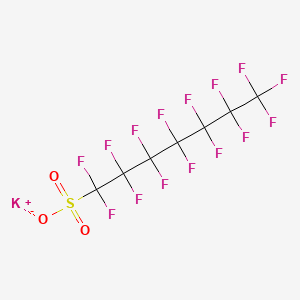
全氟庚烷磺酸钾
描述
Potassium perfluoroheptanesulfonate is a perfluoroalkyl substance, a class of synthetic compounds characterized by their carbon-fluorine bonds. These compounds have been in production since the 1950s and are known for their stability and resistance to degradation. Potassium perfluoroheptanesulfonate is used in various industrial applications due to its unique chemical properties .
科学研究应用
Potassium perfluoroheptanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it serves as a model compound for studying the behavior of perfluoroalkyl substances in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of fluorinated surfactants, which are essential in the manufacture of various industrial products
作用机制
Target of Action
Potassium perfluoroheptanesulfonate is a synthetic compound that combines a potassium cation with a perfluoroalkanesulfonate moiety It’s known that perfluoroalkyl substances (pfass), which include potassium perfluoroheptanesulfonate, can interact with various biological targets due to their unique physicochemical properties .
Mode of Action
It’s known that pfass, including potassium perfluoroheptanesulfonate, are both hydrophobic and lipophobic, allowing them to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms .
Biochemical Pathways
It’s known that pfass can affect various biochemical processes due to their unique physicochemical properties . For instance, they have been detected in wastewater and sewage sludge, indicating their potential to interfere with biological processes in these environments .
Pharmacokinetics
It’s known that pfass, including potassium perfluoroheptanesulfonate, can persist in the environment and in living organisms due to the strength of their carbon-fluorine bonds .
Result of Action
It’s known that pfass, including potassium perfluoroheptanesulfonate, can interact with various biological targets and potentially affect various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium perfluoroheptanesulfonate. For instance, due to the strength of its carbon-fluorine bonds, it can persist in various environments, including water and organic solvents . It’s also known that PFASs, including Potassium perfluoroheptanesulfonate, can be detected in various environments, including wastewater and sewage sludge .
生化分析
Biochemical Properties
Potassium perfluoroheptanesulfonate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, altering their activity and function. For instance, potassium perfluoroheptanesulfonate can interact with membrane proteins, affecting their conformation and function. This interaction can lead to changes in membrane permeability and ion transport . Additionally, potassium perfluoroheptanesulfonate can bind to enzymes, either inhibiting or activating their catalytic activity, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
Potassium perfluoroheptanesulfonate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, potassium perfluoroheptanesulfonate can disrupt cell signaling pathways by interacting with membrane receptors and ion channels, leading to altered cellular responses . It can also impact gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, potassium perfluoroheptanesulfonate can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of potassium perfluoroheptanesulfonate involves several key interactions at the molecular level. Potassium perfluoroheptanesulfonate can bind to biomolecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions . This binding can lead to changes in the conformation and function of the target biomolecules. For example, potassium perfluoroheptanesulfonate can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s conformation . Additionally, potassium perfluoroheptanesulfonate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium perfluoroheptanesulfonate can change over time due to its stability and degradation properties. Potassium perfluoroheptanesulfonate is known for its high stability, which allows it to persist in the environment and biological systems for extended periods . Over time, it can undergo degradation, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to potassium perfluoroheptanesulfonate in laboratory settings has been shown to result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of potassium perfluoroheptanesulfonate can vary with different dosages in animal models. At low doses, potassium perfluoroheptanesulfonate may have minimal effects on cellular function and overall health . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes, oxidative stress, and inflammation . Threshold effects have been observed in animal studies, where specific dosages of potassium perfluoroheptanesulfonate result in significant changes in cellular function and health outcomes . These effects can include alterations in gene expression, enzyme activity, and metabolic pathways .
Metabolic Pathways
Potassium perfluoroheptanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, potassium perfluoroheptanesulfonate can affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition . It can also influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, potassium perfluoroheptanesulfonate can impact amino acid metabolism by altering the activity of enzymes involved in amino acid synthesis and degradation .
Transport and Distribution
The transport and distribution of potassium perfluoroheptanesulfonate within cells and tissues are influenced by its interactions with transporters and binding proteins . Potassium perfluoroheptanesulfonate can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . It can also bind to proteins within the cell, affecting its localization and distribution . These interactions can influence the overall activity and function of potassium perfluoroheptanesulfonate within the cell .
Subcellular Localization
Potassium perfluoroheptanesulfonate is localized to specific subcellular compartments, where it exerts its effects on cellular function . It can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of potassium perfluoroheptanesulfonate can influence its activity and function, as it interacts with specific biomolecules within these compartments . For example, potassium perfluoroheptanesulfonate can affect mitochondrial function by interacting with mitochondrial proteins and enzymes, leading to changes in energy production and metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions: Potassium perfluoroheptanesulfonate can be synthesized through the electrochemical fluorination of heptanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride as a solvent and an electrolyte. The reaction is carried out under controlled conditions of temperature and current density to ensure the complete fluorination of the heptanesulfonic acid .
Industrial Production Methods: In industrial settings, the production of potassium perfluoroheptanesulfonate involves large-scale electrochemical cells. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency. The final product is purified through distillation and crystallization techniques to achieve the desired quality .
化学反应分析
Types of Reactions: Potassium perfluoroheptanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions include moderate temperatures and the presence of a suitable solvent like water or alcohol.
Oxidation Reactions: Potassium perfluoroheptanesulfonate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: The major products include substituted perfluoroheptanesulfonates.
Oxidation Reactions: Oxidation typically yields perfluoroheptanoic acid and other related compounds.
Reduction Reactions: Reduction products include partially fluorinated heptanesulfonates.
相似化合物的比较
- Perfluorohexanesulfonate
- Perfluorooctanesulfonate
- Perfluorodecanesulfonate
Comparison: Potassium perfluoroheptanesulfonate is unique due to its specific chain length and the presence of the sulfonate group. Compared to perfluorohexanesulfonate and perfluorooctanesulfonate, it has a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other compounds may not be as effective .
属性
IUPAC Name |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O3S.K/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKROCDOXEWPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15KO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069392 | |
| Record name | Potassium perfluoroheptanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60270-55-5 | |
| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium perfluoroheptanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



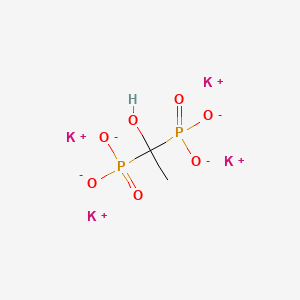
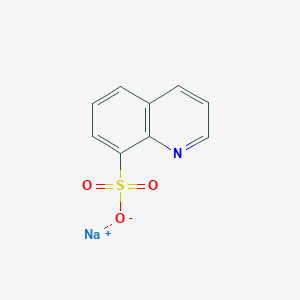

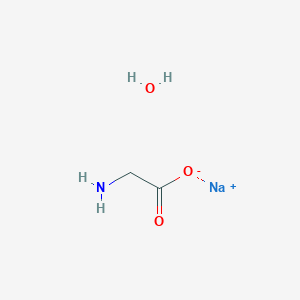
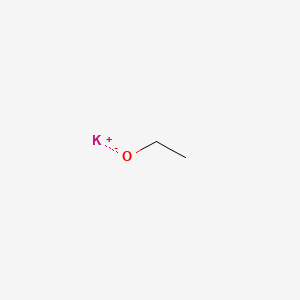
![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)


![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)

